molecular formula C19H17N3O3 B5633604 N-(2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

N-(2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B5633604
M. Wt: 335.4 g/mol
InChI Key: QMZTUAHEQBXICW-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a pyridazinone-based acetamide derivative characterized by a 2-methoxyphenyl group attached to the acetamide moiety and a 3-phenyl-substituted pyridazinone core. Pyridazinones are heterocyclic compounds known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties . The methoxyphenyl group may enhance lipophilicity and influence binding interactions with biological targets, while the pyridazinone core contributes to hydrogen bonding and π-π stacking capabilities.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-25-17-10-6-5-9-16(17)20-18(23)13-22-19(24)12-11-15(21-22)14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZTUAHEQBXICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves the following steps:

    Formation of Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of hydrazine derivatives with diketones or keto acids.

    Substitution Reactions:

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the phenyl rings.

    Reduction: Reduction reactions can occur at the carbonyl group in the pyridazinone ring.

    Substitution: Various substitution reactions can take place, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases like cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Positional Isomers
  • N-(3-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (): This positional isomer features a methoxy group at the 3-position of the phenyl ring instead of the 2-position.
Halogen-Substituted Derivatives
  • N-(2-fluorophenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide (): The 2-fluorophenyl group introduces electronegativity, enhancing dipole interactions. The thiomorpholinyl substituent on the pyridazinone replaces the phenyl group, increasing solubility due to sulfur’s polarizability .
Heterocyclic and Bulky Substituents
  • 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(2-methoxyphenyl)acetamide ():
    The piperazine ring with a chlorophenyl group adds bulk and basicity, which may hinder membrane permeability but enhance interactions with charged residues in enzymes or receptors .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C19H17N3O3 335.36 2-methoxyphenyl, 3-phenylpyridazinone
N-(3-methoxyphenyl)-... () C19H17N3O3 335.36 3-methoxyphenyl
N-(2-fluorophenyl)-... () C18H17FN4O2S 372.41 2-fluorophenyl, thiomorpholinyl
2-[3-(4-fluoro-2-methoxyphenyl)-... () C18H15FN4O3 354.3 4-fluoro-2-methoxyphenyl, pyridinyl
  • Solubility and Lipophilicity : The thiomorpholinyl group in improves water solubility, whereas the methylsulfanyl group in increases logP, favoring lipid membrane interactions.

Biological Activity

N-(2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic compound belonging to the pyridazinone class, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a methoxyphenyl group, a pyridazinone core, and a phenyl substituent. Its molecular formula is C21H20N4O4C_{21}H_{20}N_{4}O_{4}, with a molecular weight of approximately 392.4 g/mol. The compound's characteristics are summarized in the following table:

PropertyValue
Molecular FormulaC21H20N4O4
Molecular Weight392.4 g/mol
LogP3.9188
Polar Surface Area56.961 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Antiinflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. A study focused on pyridazine derivatives demonstrated that compounds similar to this one showed potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, derivatives exhibited IC50 values ranging from 15.50 nM to 17.70 nM against COX-2, indicating stronger inhibitory effects compared to celecoxib (IC50 = 17.79 nM) .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in inflammatory pathways. Molecular docking studies suggest favorable interactions with COX enzymes, supporting its potential as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally related compounds:

Compound NameStructural FeatureUnique Aspect
N-(2-methoxyphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamideThiophene ring instead of phenylDifferent electronic properties impacting activity
N-(4-methylphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide4-Methyl group instead of methoxyAlters steric and electronic properties

The presence of the methoxy group and the phenyl substituent may enhance the lipophilicity and overall biological activity of the compound compared to its analogs.

Case Studies

A notable case study involved the synthesis and evaluation of various pyridazine derivatives for their anti-inflammatory properties. In this study, several compounds were tested for their ability to inhibit COX enzymes, revealing that modifications to the pyridazine scaffold could lead to enhanced activity and selectivity towards COX-2 over COX-1 .

Another investigation highlighted the potential for these compounds to serve as non-ulcerogenic alternatives to traditional NSAIDs, given their favorable safety profiles observed in preclinical models .

Q & A

Q. Methodological Insight :

  • Electronic Effects : Use density functional theory (DFT) to calculate charge distribution and predict reactive sites.
  • Hydrogen Bonding : Employ crystallography or NMR titration to map interactions with polar residues in target proteins.

Basic: What synthetic routes are commonly used to prepare this compound?

Synthesis typically involves:

Pyridazinone Formation : Cyclization of hydrazine derivatives with diketones or via [4+2] cycloaddition.

Acetamide Coupling : Reacting the pyridazinone intermediate with 2-methoxyphenylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Q. Example Protocol :

  • Step 1 : Condense 3-phenyl-6-hydroxypyridazine with chloroacetyl chloride.
  • Step 2 : React with 2-methoxyaniline in DMF at 60°C for 12 hours.
  • Yield Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and catalyst loading .

Advanced: How can conflicting data on biological activity (e.g., COX vs. PDE4 inhibition) be resolved?

Discrepancies may arise from assay conditions (e.g., enzyme isoform specificity, substrate concentrations) or compound purity.

Q. Resolution Strategies :

  • Dose-Response Curves : Compare IC₅₀ values across multiple assays (e.g., COX-1/2 vs. PDE4B/D).
  • Metabolite Screening : Use LC-MS to rule out off-target effects from degradation products.
  • Structural Analog Comparison : Test derivatives lacking the methoxy group to isolate pharmacophore contributions .

Advanced: What methodologies optimize reaction conditions for high-purity synthesis?

Q. Critical Parameters :

  • Temperature : Pyridazinone cyclization requires precise control (70–90°C) to avoid side reactions.
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance acetamide coupling efficiency.
  • Catalyst Screening : Test Pd/C or CuI for Suzuki-Miyaura cross-coupling of aryl groups .

Q. Quality Control :

  • HPLC-PDA : Monitor reaction progress with C18 columns (gradient: 5–95% acetonitrile in water).
  • Byproduct Mitigation : Use scavenger resins (e.g., QuadraSil™ MP) to remove unreacted intermediates .

Basic: Which analytical techniques confirm structural integrity and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR verify substituent positions (e.g., methoxy proton at δ 3.8–4.0 ppm) .
  • Mass Spectrometry : HRMS (ESI+) confirms molecular ion [M+H]⁺ (e.g., m/z 378.1352 for C₂₀H₁₉N₃O₃).
  • X-ray Crystallography : Resolves stereoelectronic effects of the pyridazinone ring .

Advanced: How do structural modifications impact bioactivity?

Q. Case Study :

  • Methoxy Group Removal : Analogs lacking the 2-methoxy substituent show reduced PDE4 inhibition (ΔIC₅₀ > 50%), highlighting its role in target binding .
  • Pyridazinone Ring Oxidation : Introducing a sulfone group increases metabolic stability but reduces solubility .

Q. Methodology :

  • SAR Studies : Synthesize derivatives with systematic substituent variations (e.g., halogens, alkyl chains).
  • Molecular Docking : Use AutoDock Vina to model interactions with PDE4’s catalytic domain .

Basic: What are the compound’s stability profiles under varying conditions?

  • pH Stability : Degrades rapidly in acidic conditions (pH < 3) due to acetamide hydrolysis.
  • Light Sensitivity : Store in amber vials at −20°C to prevent photooxidation of the pyridazinone ring .

Q. Testing Protocol :

  • Forced Degradation : Expose to 0.1M HCl/NaOH (24 hours) and analyze via HPLC.
  • Accelerated Stability Studies : 40°C/75% RH for 4 weeks to simulate long-term storage .

Advanced: How can in silico models predict pharmacokinetic properties?

Q. Tools and Parameters :

  • ADMET Prediction : SwissADME estimates logP (2.5), bioavailability (70%), and CYP450 inhibition (CYP3A4).
  • BBB Permeability : MOE-based models suggest low CNS penetration (logBB < −1.0) due to polar surface area (85 Ų) .

Q. Validation :

  • In Vitro Permeability : Use Caco-2 cell monolayers to correlate predicted vs. experimental Papp values.

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